molecular formula C5H5N5O B14292629 4-Azido-3-methoxypyridazine CAS No. 121179-66-6

4-Azido-3-methoxypyridazine

Cat. No.: B14292629
CAS No.: 121179-66-6
M. Wt: 151.13 g/mol
InChI Key: ULQBLWQGFJRDMQ-UHFFFAOYSA-N
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Description

4-Azido-3-methoxypyridazine is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The azido group (-N3) at position 4 and the methoxy group (-OCH3) at position 3 make this compound unique and interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-methoxypyridazine typically involves the nucleophilic substitution of a halogenated pyridazine derivative with sodium azide (NaN3). One common method starts with 4-chloro-3-methoxypyridazine, which reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3-methoxypyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halogens or other leaving groups.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC).

Major Products Formed:

Scientific Research Applications

4-Azido-3-methoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Utilized in bioorthogonal labeling and functionalization of biomolecules, allowing for the study of biological processes without interfering with native biochemical pathways.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-3-methoxypyridazine largely depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group acts as a reactive handle that can be selectively targeted by complementary functional groups (e.g., alkynes) to form stable triazole linkages. This allows for the precise modification and labeling of biomolecules .

Comparison with Similar Compounds

    4-Azido-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a methoxy group.

    4-Azido-3-chloropyridazine: Contains a chlorine atom instead of a methoxy group.

    4-Azido-3-methylpyridazine: Contains a methyl group instead of a methoxy group.

Uniqueness: 4-Azido-3-methoxypyridazine is unique due to the presence of both an azido group and a methoxy group on the pyridazine ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

121179-66-6

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

4-azido-3-methoxypyridazine

InChI

InChI=1S/C5H5N5O/c1-11-5-4(8-10-6)2-3-7-9-5/h2-3H,1H3

InChI Key

ULQBLWQGFJRDMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=N1)N=[N+]=[N-]

Origin of Product

United States

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